molecular formula C35H29IN2O4 B15346640 Benzoxazolium, 5-benzoyl-2-[3-(5-benzoyl-3-ethyl-2(3H)-benzoxazolylidene)-1-propenyl]-3-ethyl-, iodide CAS No. 71130-10-4

Benzoxazolium, 5-benzoyl-2-[3-(5-benzoyl-3-ethyl-2(3H)-benzoxazolylidene)-1-propenyl]-3-ethyl-, iodide

Cat. No.: B15346640
CAS No.: 71130-10-4
M. Wt: 668.5 g/mol
InChI Key: BIUQFXFBJGADRM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoxazolium, 5-benzoyl-2-[3-(5-benzoyl-3-ethyl-2(3H)-benzoxazolylidene)-1-propenyl]-3-ethyl-, iodide is a heterocyclic organic compound characterized by two benzoxazolium cores linked via a conjugated propenyl bridge. Each benzoxazolium ring is substituted with a benzoyl group at the 5-position and an ethyl group at the 3-position, with an iodide counterion.

Properties

CAS No.

71130-10-4

Molecular Formula

C35H29IN2O4

Molecular Weight

668.5 g/mol

IUPAC Name

[2-[3-(5-benzoyl-3-ethyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-3-ethyl-1,3-benzoxazol-5-yl]-phenylmethanone;iodide

InChI

InChI=1S/C35H29N2O4.HI/c1-3-36-28-22-26(34(38)24-12-7-5-8-13-24)18-20-30(28)40-32(36)16-11-17-33-37(4-2)29-23-27(19-21-31(29)41-33)35(39)25-14-9-6-10-15-25;/h5-23H,3-4H2,1-2H3;1H/q+1;/p-1

InChI Key

BIUQFXFBJGADRM-UHFFFAOYSA-M

Canonical SMILES

CCN1C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3)OC1=CC=CC4=[N+](C5=C(O4)C=CC(=C5)C(=O)C6=CC=CC=C6)CC.[I-]

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

  • Benzoyl vs. Sulfobutyl (J562) : The benzoyl groups in the target compound introduce strong electron-withdrawing effects, enhancing intramolecular charge transfer (ICT) and redshifted absorption compared to J562’s sulfobutyl groups. This makes the target compound more suitable for applications requiring broad visible-light absorption .
  • Ethyl vs. This difference may influence charge carrier mobility in optoelectronic devices .

Research Findings and Data

Spectral and Computational Data

  • Absorption Maxima : The target compound’s absorption spectrum is predicted to peak at ~550 nm (calculated via TD-DFT), significantly redshifted compared to J562 (~480 nm) due to benzoyl-enhanced ICT .
  • Thermal Stability : Differential scanning calorimetry (DSC) of similar compounds () shows decomposition temperatures >250°C, suggesting the target compound’s stability under operational conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.